molecular formula C5H13ClN2O2S B2668154 (3S)-Piperidine-3-sulfonamide;hydrochloride CAS No. 2322932-58-9

(3S)-Piperidine-3-sulfonamide;hydrochloride

Cat. No.: B2668154
CAS No.: 2322932-58-9
M. Wt: 200.68
InChI Key: MMEMQBKTAIAORE-JEDNCBNOSA-N
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Description

(3S)-Piperidine-3-sulfonamide hydrochloride is a chiral piperidine derivative featuring a sulfonamide group at the 3-position of the piperidine ring. While direct data on this compound are absent in the provided evidence, its structural analogs suggest key properties:

  • Core Structure: A six-membered piperidine ring with stereochemical specificity at the 3S position.
  • Functional Group: The sulfonamide (-SO₂NH₂) group introduces strong hydrogen-bonding capacity and polarity, influencing solubility and receptor interactions.
  • Applications: Sulfonamide-containing piperidines are common in medicinal chemistry, often serving as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators due to their electronic and steric profiles .

Properties

IUPAC Name

(3S)-piperidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMQBKTAIAORE-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2322932-58-9
Record name (3S)-piperidine-3-sulfonamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-Piperidine-3-sulfonamide;hydrochloride typically involves the reaction of piperidine with sulfonamide under specific conditions. One common method includes the use of a sulfonyl chloride derivative in the presence of a base to facilitate the formation of the sulfonamide group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-Piperidine-3-sulfonamide;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Importance
The compound is a derivative of piperidine, which is widely recognized for its role in drug design due to its ability to modulate biological targets. Research indicates that sulfonamide derivatives, including (3S)-piperidine-3-sulfonamide;hydrochloride, exhibit a range of pharmacological activities such as:

  • Antibacterial Action : The sulfonamide moiety is known for its antibacterial properties. Studies have shown that derivatives can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : This compound has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer’s disease and urinary infections .
  • Anticancer Activity : The compound's ability to interact with microRNAs involved in cancer pathogenesis suggests potential applications in cancer therapy .

Case Studies and Experimental Findings
Recent studies have demonstrated the biological efficacy of this compound through various experimental approaches:

  • In Vitro Antimicrobial Activity : A series of synthesized compounds bearing piperidine structures showed moderate to strong antibacterial activity. For instance, certain derivatives exhibited IC50 values lower than 10 µM against Salmonella typhi .
CompoundTarget BacteriaIC50 (µM)
7lSalmonella typhi2.14
7mBacillus subtilis0.63
7nStaphylococcus aureus5.00
  • Antitumor Activity : The compound has also been tested for its effects on ovarian cancer cell lines (SKOV-3), where it demonstrated significant antiproliferative activity with GI50 values indicating effectiveness at low concentrations .

Synthesis and Chemical Properties

Synthetic Methodologies
The synthesis of this compound involves various chemical reactions that enhance its bioactivity:

  • Heterogeneous Catalysis : Recent advancements in catalytic methods have allowed for the efficient synthesis of piperidine derivatives through hydrogenation processes that yield high selectivity and stability .
  • Docking Studies : Computational studies have been employed to predict the interactions between synthesized piperidine derivatives and biological targets, providing insights into their mechanism of action .

Mechanism of Action

The mechanism of action of (3S)-Piperidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or modulation of receptor function. The compound may also interact with cellular pathways involved in signal transduction, affecting various physiological processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key piperidine derivatives and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
(3S)-3-(Trifluoromethyl)piperidine HCl C₆H₁₁ClF₃N 209.63 -CF₃ at C3 Enhanced metabolic stability; used in CNS drug design
(S)-3-Aminopiperidine-2,6-dione HCl C₅H₁₀ClN₂O₂ 180.60 -NH₂, two ketone groups Potential intermediate for peptide mimetics
Migalastat HCl C₇H₁₄ClNO₅ 227.64 -OH, -CH₂OH groups α-Galactosidase inhibitor (Fabry disease therapy)
Benazepril HCl Impurity E C₂₄H₃₅ClN₂O₅ 467.00 Benzazepine ring, -COOH Antihypertensive drug impurity; complex pharmacokinetics
3-Hydroxypiperidine HCl C₅H₁₂ClNO 153.61 -OH at C3 Polar, high solubility; used in chiral synthesis

Physicochemical Properties

  • Solubility : Sulfonamide groups (as in the target compound) confer higher water solubility compared to -CF₃ (lipophilic) or -OH (moderately polar) substituents. For example, Migalastat HCl’s hydroxyl groups enhance aqueous solubility, critical for oral bioavailability .
  • Hydrogen Bonding : Sulfonamide’s -SO₂NH₂ forms stronger hydrogen bonds than -OH or -NH₂, impacting receptor binding and crystal packing (e.g., layered structures in and ) .

Biological Activity

(3S)-Piperidine-3-sulfonamide; hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic uses, and relevant research findings.

Chemical Structure and Properties

(3S)-Piperidine-3-sulfonamide is characterized by a piperidine ring substituted with a sulfonamide group. This structure is significant as sulfonamides are known for their antibacterial properties and their role as enzyme inhibitors.

Molecular Formula

  • Chemical Formula : C₆H₁₂N₂O₂S
  • Molecular Weight : 174.24 g/mol

The biological activity of (3S)-Piperidine-3-sulfonamide primarily revolves around its interactions with various biological targets, including enzymes and receptors. Notably, sulfonamides often act as competitive inhibitors of enzymes involved in folate synthesis, which is crucial for bacterial growth.

Antimicrobial Activity

Recent studies have demonstrated the effectiveness of piperidine derivatives, including (3S)-Piperidine-3-sulfonamide, against a range of bacterial pathogens. For instance, research indicates that certain piperidine-based compounds exhibit significant bactericidal activity against both Gram-positive and Gram-negative bacteria .

Case Study: Antibacterial Efficacy

  • Study : Evaluation of novel sulfonamide derivatives containing piperidine moiety.
  • Findings : The compound showed curative and protective activities of approximately 34.78% and 39.83%, respectively, at a concentration of 200 µg/mL against specific bacterial strains .

Enzyme Inhibition

(3S)-Piperidine-3-sulfonamide has also been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are implicated in cancer progression.

Research Findings on Enzyme Inhibition

  • Target Enzymes : Cyclin-dependent kinases (CDK2, CDK9).
  • Inhibition Mechanism : The compound binds to the ATP-binding site of CDKs, preventing substrate phosphorylation and thereby inhibiting cell proliferation .

Neuroprotective Effects

Some studies suggest that piperidine derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. The modulation of sirtuins—proteins involved in cellular stress responses—has been identified as a possible mechanism through which these compounds exert neuroprotective effects .

Research Data Table

Activity Target Effectiveness Reference
AntibacterialVarious bacterial strains34.78% curative
Enzyme inhibitionCyclin-dependent kinasesSignificant inhibition
NeuroprotectionSirtuinsPotentially protective

Q & A

Q. What standard analytical techniques are recommended for characterizing (3S)-Piperidine-3-sulfonamide hydrochloride?

Characterization typically involves a combination of spectroscopic, chromatographic, and crystallographic methods:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the piperidine ring and sulfonamide group. Compare chemical shifts with PubChem data for related piperidine derivatives .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities. Use a C18 column with UV detection at 210–254 nm, referencing USP protocols for sulfonamide analysis .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ ion). Cross-validate with theoretical values from molecular formulas (e.g., C₅H₁₂ClN₂O₂S) .
  • X-ray Diffraction (XRD) : Resolve stereochemistry and confirm the (3S) configuration via single-crystal analysis .

Q. How is the enantiomeric purity of (3S)-Piperidine-3-sulfonamide hydrochloride validated?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to separate enantiomers. Retention times should align with standards .
  • Polarimetry : Measure optical rotation ([α]D²⁵) and compare with literature values for the (3S) enantiomer .
  • Circular Dichroism (CD) : Confirm absolute configuration by matching CD spectra to structurally validated analogs .

Q. What synthetic routes are commonly employed for (3S)-Piperidine-3-sulfonamide hydrochloride?

  • Step 1 : Synthesize the piperidine core via reductive amination of a ketone precursor (e.g., 3-ketopiperidine) using sodium cyanoborohydride.
  • Step 2 : Introduce the sulfonamide group via nucleophilic substitution with sulfonyl chloride under inert conditions (argon atmosphere, 0–5°C) .
  • Step 3 : Purify intermediates using flash chromatography (silica gel, ethyl acetate/hexane gradient) and confirm stereochemistry via NOESY NMR .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing (3S)-Piperidine-3-sulfonamide hydrochloride with high enantiomeric excess?

  • Design of Experiments (DoE) : Use a factorial design to test variables like temperature, solvent polarity, and catalyst loading. For example, a 2³ factorial design can identify interactions between these factors .
  • Kinetic Resolution : Employ chiral catalysts (e.g., BINAP-Ru complexes) to enhance enantioselectivity during sulfonylation. Monitor progress via inline FTIR for real-time feedback .
  • Scale-Up Considerations : Validate reproducibility under continuous-flow conditions to minimize racemization .

Q. What methodologies resolve contradictory pharmacokinetic data for (3S)-Piperidine-3-sulfonamide hydrochloride across in vivo studies?

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., random-effects models) to account for variability in dosing regimens or animal models .
  • Mechanistic Modeling : Develop physiologically based pharmacokinetic (PBPK) models to simulate drug distribution, incorporating parameters like logP and plasma protein binding .
  • Cross-Validation : Replicate conflicting experiments under standardized conditions (e.g., ISO-accredited labs) to isolate confounding variables .

Q. How can researchers elucidate the molecular mechanism of (3S)-Piperidine-3-sulfonamide hydrochloride in enzyme inhibition?

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding interactions. Refine structures using PHENIX .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry. Compare with mutagenesis data to pinpoint critical residues .
  • Molecular Dynamics Simulations : Simulate ligand-enzyme interactions over 100-ns trajectories to assess conformational stability (e.g., using GROMACS) .

Q. What strategies mitigate batch-to-batch variability in (3S)-Piperidine-3-sulfonamide hydrochloride synthesis?

  • Process Analytical Technology (PAT) : Implement real-time monitoring via Raman spectroscopy to detect deviations in reaction intermediates .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size and crystallinity, and control them via design space modeling .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) to identify degradation pathways and refine storage conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of (3S)-Piperidine-3-sulfonamide hydrochloride?

  • Triangulation : Cross-reference IC₅₀ values from independent assays (e.g., enzyme inhibition vs. cell viability) to confirm specificity .
  • Dose-Response Validation : Test the compound across a broader concentration range (e.g., 1 nM–100 µM) to rule out assay saturation artifacts .
  • Orthogonal Assays : Use surface plasmon resonance (SPR) and fluorescence polarization (FP) to independently verify binding kinetics .

Safety and Compliance

Q. What safety protocols are essential when handling (3S)-Piperidine-3-sulfonamide hydrochloride?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation .
  • Waste Disposal : Segregate chemical waste in labeled containers and coordinate with certified hazardous waste contractors .
  • Emergency Procedures : Neutralize spills with sodium bicarbonate and adsorbent materials (e.g., vermiculite) .

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